molecular formula C15H20N2 B095246 3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole CAS No. 19369-07-4

3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole

Cat. No.: B095246
CAS No.: 19369-07-4
M. Wt: 228.33 g/mol
InChI Key: SCSHLMQESUQPEU-UHFFFAOYSA-N
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Description

Delucemine, also known as 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine, is a compound that acts as an antagonist of the N-methyl-D-aspartate receptor and a serotonin reuptake inhibitor. It has neuroprotective effects and was initially investigated for the treatment of stroke. In 2004, it was studied as a potential antidepressant .

Properties

CAS No.

19369-07-4

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(5-ethyl-1-methylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C15H20N2/c1-3-11-8-9-15(17(11)2)13-10-16-14-7-5-4-6-12(13)14/h4-7,10-11,15-16H,3,8-9H2,1-2H3

InChI Key

SCSHLMQESUQPEU-UHFFFAOYSA-N

SMILES

CCC1CCC(N1C)C2=CNC3=CC=CC=C32

Canonical SMILES

CCC1CCC(N1C)C2=CNC3=CC=CC=C32

Synonyms

3-(5-Ethyl-1-methyl-2-pyrrolidinyl)-1H-indole

Origin of Product

United States

Preparation Methods

The synthesis of delucemine involves the reaction of 3-fluorobenzaldehyde with methylamine to form an intermediate, which is then subjected to further reactions to produce the final compound. The industrial production methods are not extensively documented, but the synthetic route typically involves standard organic synthesis techniques .

Chemical Reactions Analysis

Delucemine undergoes various chemical reactions, including:

Scientific Research Applications

Delucemine has been explored for several scientific research applications:

Mechanism of Action

Delucemine exerts its effects by antagonizing the N-methyl-D-aspartate receptor and inhibiting serotonin reuptake. This dual action helps in modulating neuronal activity and protecting neurons from excitotoxicity. The molecular targets include the N-methyl-D-aspartate receptor and the serotonin transporter, which are involved in various signaling pathways in the brain .

Comparison with Similar Compounds

Delucemine is unique due to its dual action as an N-methyl-D-aspartate receptor antagonist and serotonin reuptake inhibitor. Similar compounds include:

    Budipine: Another N-methyl-D-aspartate receptor antagonist with different pharmacological properties.

    Diphenidine: A compound with similar receptor antagonism but different chemical structure.

    Ephenidine: Shares some pharmacological effects with delucemine but has a distinct chemical makeup.

    Fluorolintane: Another fluorine-substituted compound with neuroprotective effects.

Delucemine stands out due to its specific combination of receptor antagonism and reuptake inhibition, making it a valuable compound for research and potential therapeutic applications.

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